4-(2,2-Dimethylpropanamido)benzamide
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Overview
Description
4-(2,2-Dimethylpropanamido)benzamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzamide, characterized by the presence of a 2,2-dimethylpropanamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents like dichloromethane and bases such as sodium hydroxide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-(2,2-Dimethylpropanamido)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanamido)benzamide involves its interaction with specific molecular targets and pathways. For example, certain benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . The compound’s effects are mediated through binding interactions with target proteins, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-benzimidazol-2yl benzamide: Known for its allosteric activation of glucokinase.
4-(2-nitrophenoxy)benzamide: Investigated for its antiviral properties.
Uniqueness
4-(2,2-Dimethylpropanamido)benzamide is unique due to its specific structural features, such as the 2,2-dimethylpropanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11(16)14-9-6-4-8(5-7-9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZFHVNDXILSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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